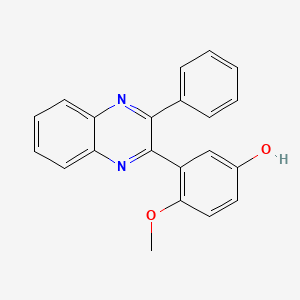![molecular formula C18H28N2O2 B6085094 2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FGIN-1-27 and has been identified as a potent and selective agonist of the dopamine D3 receptor.
作用機序
FGIN-1-27 acts as an agonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The binding of FGIN-1-27 to the receptor leads to the activation of downstream signaling pathways, which modulate the release of neurotransmitters such as dopamine and glutamate. The precise mechanism of action of FGIN-1-27 is still under investigation, but it is believed to involve the modulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been shown to increase dopamine release in the mesolimbic system, which is thought to underlie its anti-addictive effects. FGIN-1-27 has also been shown to modulate glutamatergic transmission, which may contribute to its antipsychotic effects. In addition, FGIN-1-27 has been shown to improve cognitive function in animal models of schizophrenia.
実験室実験の利点と制限
FGIN-1-27 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor and its potent pharmacological effects. However, the compound has some limitations, including its complex synthesis method and its relatively short half-life. In addition, the precise mechanism of action of FGIN-1-27 is still not fully understood, which may limit its clinical translation.
将来の方向性
There are several future directions for research on FGIN-1-27. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders. Further research is also needed to elucidate the precise mechanism of action of FGIN-1-27 and to identify potential side effects and safety concerns. Overall, FGIN-1-27 is a promising compound for scientific research, and further investigation is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of FGIN-1-27 involves the reaction of 2-(2-furyl)acetaldehyde with 2-methoxyethylamine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with (E)-3-(2-bromoethylidene)-2-furylprop-2-enenitrile to obtain the final product. The synthesis of FGIN-1-27 is a complex process that requires careful attention to reaction conditions and purification methods.
科学的研究の応用
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. This receptor has been implicated in the pathophysiology of addiction, schizophrenia, and other psychiatric disorders. FGIN-1-27 has been shown to have potent anti-addictive and antipsychotic effects in preclinical studies.
特性
IUPAC Name |
2-[(E)-3-(furan-2-yl)prop-2-enyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-21-14-12-20-10-4-7-18(16-20)8-11-19(15-18)9-2-5-17-6-3-13-22-17/h2-3,5-6,13H,4,7-12,14-16H2,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTGKOFFWCGYMZ-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCCC2(C1)CCN(C2)C/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3-(furan-2-yl)prop-2-enyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085015.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![1-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6085067.png)

![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B6085080.png)
![4-tert-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6085083.png)
![1-({3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6085101.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)